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Introduction

Tenofovir alafenamide (TAF), a novel prodrug of the nucleotide reverse transcriptase inhibitor
tenofovir, is a cornerstone in the treatment of HIV-1 and chronic hepatitis B infections.[1]
Marketed as the hemifumarate salt in products like Vemlidy® and as a component in
combination therapies such as Genvoya® and Descovy®, its efficacy and safety profile are
intrinsically linked to its solid-state properties.[2][3][4] The monofumarate form of tenofovir
alafenamide (TAF-MF) exists in multiple polymorphic forms, each possessing distinct
physicochemical characteristics that can significantly influence the drug's stability, solubility,
and bioavailability.[1] Understanding and controlling these solid-state forms is paramount for
consistent drug product quality and performance.

This technical guide provides an in-depth overview of the solid-state properties of tenofovir
alafenamide monofumarate, focusing on its known polymorphic forms. It consolidates
crystallographic, thermal, and spectroscopic data, details the experimental methodologies used
for characterization, and presents logical workflows for solid-state analysis.

Polymorphism of Tenofovir Alafenamide
Monofumarate
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Tenofovir alafenamide monofumarate is known to exist in at least four distinct crystalline
forms, designated as Form I, Form II, Form Ill, and Form S (a solvate).[1][5][6][7] These
polymorphs, along with the tenofovir alafenamide hemifumarate (TAF-HF), free base (TA), and
hydrochloride salt (TA HCI), have been the subject of investigation to understand their structural
relationships and relative stabilities.[1][8] The differentiation between these forms is critical, as
polymorphism can affect key pharmaceutical attributes such as hygroscopicity, dissolution rate,
and manufacturability.[1][6] For instance, Forms Il and Il have been highlighted for their non-
hygroscopic nature, a desirable property for pharmaceutical processing and storage.[9]

The solid-state landscape of TAF fumarates is complex, featuring a continuum between salts
and co-crystals.[1][8] This is attributed to the small difference in pKa values between the basic
nitrogen atoms on the adenine core of tenofovir alafenamide and the acidic protons of fumaric
acid.[1] Investigations using single-crystal X-ray diffraction and solid-state NMR (ssNMR) have
revealed that while TAF hemifumarate exists as a co-crystal, TAF monofumarate Form | can be
a mixed ionization state complex or a pure salt.[1][8] In contrast, Forms Il and Il of TAF
monofumarate are reported to be pure co-crystal forms.[1][8] A metastable hemihydrate of TAF
monofumarate has also been identified, which exists as a mixture of 75% co-crystal and 25%
salt.[2][3][10]

Data Summary of Solid-State Forms

The following tables summarize the key quantitative data for the different solid-state forms of
tenofovir alafenamide and its fumarate salts.

Table 1: X-Ray Powder Diffraction (XRPD) Data for
Tenofovir Alafenamide Monofumarate Polymorphs and
Hemifumarate
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Form Characteristic 26 Angles (+0.1-0.2°)
Form | 5.3, 9.8, 10.4, 15.9, 16.2, 16.6[5][9]
Form I 7.3,9.4,10.1[5][6]

Form Il 5.6, 7.3, 10.5[5][6]

Form S 4.8,10.3, 10.6[6]

6.9, 8.6, 10.0, 11.0, 12.2, 15.9, 16.3, 20.2,

Hemifumarate (TAF-HF) 20.8[5][9]

Data collected using Cu-Ka radiation (A = 0.15419 nm) at room temperature.

Table 2: Single-Crystal Crystallographic Data for
Tenofovir Alafenamide (TA) and its Hemifumarate (TAF-
HF)

Parameter

Tenofovir Alafenamide

Tenofovir Alafenamide (TA) .
Hemifumarate (TAF-HF)

Crystal System Orthorhombic Tetragonal

Space Group

P212121

P42212

a (A) Data not available Data not available
b (A) Data not available Data not available
c (A) Data not available Data not available
a(°) 90 90
B () 90 90
y () 90 920
Volume (A3) Data not available Data not available
z Data not available Data not available

Stoichiometry

TAF

TAF : Fumaric Acid (2:1)
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Detailed cell parameters were not consistently available across the search results. The
asymmetric unit of TAF-HF contains one molecule of tenofovir alafenamide and half a molecule
of fumaric acid.[1][8]

ble 3: Solubili

Compound

Solvent

Solubility

Tenofovir Alafenamide

Fumarate

Water (pH 2.0)

Soluble[11]

Tenofovir Alafenamide

Fumarate

Water (up to pH 8.0)

Slightly soluble[11]

Tenofovir Alafenamide

DMSO 100 mg/mL[12]
Fumarate
Tenofovir Alafenamide

Ethanol 100 mg/mL[12]
Fumarate
Tenofovir Alafenamide

Water 10 mg/mL[12]
Fumarate
Tenofovir Alafenamide Methanol Freely soluble[11]
Tenofovir Alafenamide Ethanol Soluble[11]
Tenofovir Alafenamide Isopropanol Sparingly soluble[11]
Tenofovir Alafenamide Acetone Slightly soluble[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of solid-state
characterization. The following protocols are based on the descriptions found in the cited
literature.

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying crystalline phases and differentiating between
polymorphs.
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 Instrument: X'Pert PRO diffractometer (PANalytical) or equivalent.[1]
e Radiation Source: Cu-Ka radiation (wavelength A = 0.15419 nm).[1][5]
e Instrument Settings:
o Tube Voltage: 45 kV.[1]
o Tube Current: 40 mA.[1]
e Optics:
o Geometry: Transmission geometry with a theta/theta coupled goniometer.[1]

o Incident Beam: Focusing mirror, 0.5° divergence slit, 0.04 rad Soller slit collimator, 0.5°
anti-scattering slit.[1]

o Diffracted Beam: 1.4 mm anti-scattering slit, 0.02 rad Soller slit collimator, Ni-filter.[1]
o Detector: 1D-PIXcel solid-state line detector.[1]
e Scan Parameters:

o Stepsize: 0.013° 26.[1]

o Exposure Time: 40 seconds per step.[1]

o Sample Preparation: The sample is placed on a programmable XYZ-stage, often in a well
plate holder.[1]

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD provides definitive structural information, including bond lengths, bond angles, and the
arrangement of molecules in the crystal lattice.

o Crystal Growth: Suitable single crystals of TAF and its salts/co-crystals can be obtained by
methods such as slow cooling of a saturated solution (e.g., TAF in acetonitrile) or
recrystallization in non-conventional solvents like DMSO.[1][13]
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Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected at
a controlled temperature.

Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2. Hydrogen atoms are typically located from
difference Fourier maps and refined isotropically.[1] Disordered groups, if present, are
modeled over multiple positions with refined occupancy ratios.[1]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to

investigate the thermal properties of the solid forms, such as melting point, desolvation, and

decomposition.

Instrument: TA DSC Q100 differential scanning calorimeter or equivalent.[10]
Heating Rate: A typical heating rate is 10 °C/min.[10]
Atmosphere: The analysis is conducted under a nitrogen purge.[10]

Sample Preparation: A small amount of the sample is weighed into an appropriate pan (e.g.,
aluminum).

TGA-DSC Analysis: TGA coupled with DSC can provide simultaneous information on mass
loss and thermal events. This is particularly useful for identifying desolvation processes.[13]

Solid-State Nuclear Magnetic Resonance (ssNMR)
Spectroscopy

ssNMR, particularly >N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a

powerful tool for determining the ionization state (salt vs. co-crystal) of TAF fumarates by

probing the local chemical environment of the nitrogen atoms.[1][8]

Methodology: The >N CP-MAS NMR spectra of the TAF fumarate samples are acquired and
compared to reference spectra of the TAF free base (non-protonated) and TAF hydrochloride
salt (protonated).[1]
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« Interpretation: Shifts in the >N signals, particularly in the regions corresponding to the

adenine ring nitrogens, indicate the degree of proton transfer from fumaric acid to TAF, thus

distinguishing between salt and co-crystal forms.[1]

Visualizations

Experimental Workflow for Solid-State Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of

tenofovir alafenamide monofumarate polymorphs.
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Caption: Workflow for Polymorph Screening and Characterization.

Logical Relationship of TAF Solid Forms

The following diagram illustrates the relationships between the different solid forms of tenofovir
alafenamide.

TAF Free Base TAF HCI Salt

+ Fumaric Acid (0.5 eq) (+ Fumaric Acid (1 eq) \+ Fumaric Acid (1 eq)

Tenofovir Alafenamide Monofumarate (TAF-MF)
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(Co-crystal) (Salt / Mixed) (Co-crystal) (Solvate) umaric Acid (1 eq)

Form Ill
(Co-crystal)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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